molecular formula C15H22O3 B095282 Ketopelenolid-A CAS No. 17909-92-1

Ketopelenolid-A

Cat. No.: B095282
CAS No.: 17909-92-1
M. Wt: 250.33 g/mol
InChI Key: KLZWSNKEPLKAOS-KBQMSFDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketopelenolid-A is a sesquiterpene lactone identified in methanolic extracts of Artemisia absynthium L., a medicinal plant traditionally used for treating parasitic diseases . It was tentatively characterized alongside Alpha-Santonin using high-performance liquid chromatography (HPLC) with diode-array detection, where reconstructed spectral data aided its identification .

Properties

CAS No.

17909-92-1

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3R,3aS,6Z,10S,11aR)-3,6,10-trimethyl-3,3a,4,5,8,10,11,11a-octahydrocyclodeca[b]furan-2,9-dione

InChI

InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1

InChI Key

KLZWSNKEPLKAOS-KBQMSFDJSA-N

SMILES

CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H](CC/C(=C\CC1=O)/C)[C@H](C(=O)O2)C

Canonical SMILES

CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C

melting_point

114°C

physical_description

Solid

Synonyms

ketopelenolid-A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ketopelenolid-A involves several steps, starting from readily available precursors. . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ketopelenolid-A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy derivatives, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Sesquiterpene lactones share a 15-carbon backbone with a lactone ring, but substituents vary significantly, influencing their bioactivity. Ketopelenolid-A and Alpha-Santonin both belong to this class but differ in functional groups:

  • Alpha-Santonin : Contains a bicyclic framework with a ketone group and methyl substituents, contributing to its stability and antiparasitic potency .
  • This compound: Structural details are less defined in available literature, but its chromatographic behavior suggests distinct polarity and substituent arrangement compared to Alpha-Santonin .

Functional Comparison

Property This compound Alpha-Santonin
Source Artemisia absynthium L. Artemisia absynthium L.
Biological Activity Tentative antiparasitic Established antiparasitic
Pharmacological Use Under investigation Widely used in helminthiasis treatment
Identification Method HPLC-diode array detection HPLC-diode array detection

Alpha-Santonin’s efficacy against parasites like Ascaris lumbricoides is well-documented, whereas this compound’s activity is inferred from structural parallels and co-occurrence in bioactive plant extracts .

Chromatographic and Spectral Analysis

Both compounds were isolated using the PU6100 solvent optimization system. Their retention times and UV spectra differentiated them:

  • Alpha-Santonin : Exhibited a characteristic absorption peak at 254 nm, consistent with conjugated carbonyl groups .
  • This compound: Showed a shifted UV profile, suggesting altered electron distribution due to distinct substituents .

Research Findings

  • Co-occurrence and Synergy: The simultaneous presence of this compound and Alpha-Santonin in Artemisia absynthium L.
  • Analytical Utility : HPLC peak deconvolution and spectral reconstruction proved critical for identifying these compounds in complex matrices, highlighting the method’s value in natural product research .
  • Limitations: this compound’s exact structure, biosynthesis pathway, and toxicity profile remain unelucidated, necessitating further isolation and in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketopelenolid-A
Reactant of Route 2
Ketopelenolid-A

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